molecular formula C13H13NO2 B8557719 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole CAS No. 55050-91-4

1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole

Cat. No.: B8557719
CAS No.: 55050-91-4
M. Wt: 215.25 g/mol
InChI Key: RHXISQQDPMQSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55050-91-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]pyrrole

InChI

InChI=1S/C13H13NO2/c1-2-6-13(16-10-11-9-15-11)12(5-1)14-7-3-4-8-14/h1-8,11H,9-10H2

InChI Key

RHXISQQDPMQSEB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2N3C=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

95.7 g of o-(pyrrol-1-yl)-phenol, 245 g of potassium carbonate and 167 g of epichlorohydrin are heated to the boil in a nitrogen atmosphere, whilst stirring. After 6 hours, the reaction mixture is cooled and filtered and the filtrate is evaporated in vacuo, ultimately at a bath temperature of 120° C. The oil which remains is dissolved in 300 ml of ether and the solution is extracted with 300 ml of 2 N sodium hydroxide solution and washed with 100 ml of water. The oil which remains after evaporating off the solvent is distilled in a high vacuum and gives 1-[o-(pyrrol-1-yl)-phenoxy]-2,3-epoxy-propane of boiling point 103°-105° C/0.001 mm Hg.
Quantity
95.7 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.